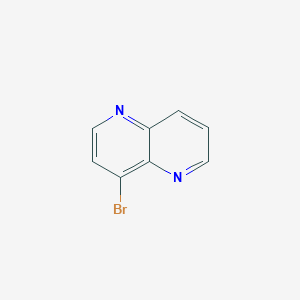

4-Bromo-1,5-naphthyridine

Description

4-Bromo-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms in different positions. The compound is characterized by the presence of a bromine atom at the 4th position of the 1,5-naphthyridine ring system. This structural feature imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Propriétés

IUPAC Name |

4-bromo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZMWDKSPLIZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567140 | |

| Record name | 4-Bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90001-34-6 | |

| Record name | 4-Bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Material and Initial Cyclization

The preparation of this compound often begins with commercially available 3-amino-4-bromopyridine. This compound serves as a key precursor due to the bromine already positioned at the 4-position of the pyridine ring.

- The 3-amino-4-bromopyridine undergoes cyclization reactions to form 8-bromo-1,5-naphthyridin-4(1H)-one, a closely related intermediate.

- The cyclization can be conducted via thermolysis of aza-ylidene intermediates derived from the amino bromopyridine under carefully optimized conditions to avoid decomposition and side products.

For example, thermolysis of the corresponding ylidene at a concentration of 0.03 mol/L and temperature around 250 °C for 0.5 minutes yielded the desired naphthyridinone intermediate in 52% yield. Higher concentrations or longer reaction times led to intractable tar formation and lower yields.

Bromination Methods

Direct bromination of the 1,5-naphthyridine ring to introduce bromine at the 4-position is less commonly reported due to regioselectivity challenges and potential side reactions. Instead, starting from brominated aminopyridines is preferred.

However, bromination can be achieved via:

- Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Bromination of N-oxide derivatives of 1,5-naphthyridine to facilitate substitution at specific positions.

These methods require careful control of reaction conditions to avoid over-bromination or decomposition.

Optimized Synthetic Route Summary

| Step | Reaction Type | Starting Material | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization (thermolysis) | 3-amino-4-bromopyridine | 0.03 mol/L, 250 °C, 0.5 min | 52 | Avoids tar formation, forms 8-bromo-1,5-naphthyridin-4(1H)-one |

| 2 | O-Methylation | Naphthyridinone intermediate | MeI, K2CO3, DMF | High | Protects hydroxyl groups for further coupling |

| 3 | Pd-catalyzed C–C coupling | Methoxynaphthyridine | Pd(dppf)Cl2·DCM (1.25-5 mol %), K2CO3, dioxane/H2O, reflux | High | Suzuki coupling with arylboronic acids |

| 4 | Demethylation | Coupled product | Aqueous HCl, dioxane | Moderate | Restores hydroxyl group |

| 5 | Intramolecular C–N coupling | Demethylated intermediate | Pd catalyst, suitable ligand, base | Moderate | Closes ring to form canthin-4-one derivatives |

This sequence, adapted from recent literature, demonstrates the utility of 3-amino-4-bromopyridine as a starting point for this compound derivatives and related compounds.

Research Findings and Optimization Notes

- Initial attempts at thermolysis of ylidene intermediates at higher concentrations (∼0.61 mol/L) and lower temperature (220 °C) led to poor yields and tar formation.

- Dilution to 0.03 mol/L and increasing temperature to 250 °C for a short time (0.5 min) optimized product yield significantly.

- Pd-catalyzed Suzuki coupling was initially hindered by catalyst poisoning due to bidentate coordination of the naphthyridinone nitrogen atoms. Protecting groups such as O-methylation overcame this issue.

- The overall yield from 3-amino-4-bromopyridine to this compound derivatives was improved to approximately 26% over multiple steps with careful optimization.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include substituted naphthyridines, oxidized derivatives, and various cross-coupled compounds with diverse functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-1,5-naphthyridine is primarily studied for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.

Table 1: Antibacterial Efficacy of this compound

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 6–7 mM |

| Brominated derivatives | Bacillus cereus | IC50 range 1.7–13.2 µg/mL |

| 1,8-Naphthyridine analogs | Mycobacterium smegmatis | MIC values in the range of 5.4–7.1 mM |

The introduction of bromine enhances the antibacterial efficacy against various strains, indicating that similar modifications can improve antimicrobial properties.

Anticancer Potential

In addition to its antimicrobial activity, this compound shows promise in anticancer research. Studies have demonstrated cytotoxic effects against human cancer cell lines such as HL-60 and HeLa cells.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 | X (to be determined) |

| Benzo[b][1,5]naphthyridine | HeLa | Y (to be determined) |

The mechanism involves inhibition of topoisomerase II, leading to disruption in DNA replication and cell division.

Chemical Biology

This compound serves as a valuable building block in the synthesis of biologically active molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific biological activities.

Synthetic Routes

The synthesis typically involves cyclization reactions with appropriate precursors under controlled conditions. For example:

- Condensation of primary aromatic amines with β-ketoesters followed by cyclization.

- Cross-coupling reactions using palladium catalysts to form more complex structures.

Material Science

This compound is also explored in material science applications due to its electronic properties. It can be utilized in developing novel materials for organic light-emitting diodes (OLEDs), sensors, and semiconductors.

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand to form metal complexes. These complexes are studied for their potential applications in catalysis and as sensors.

Case Studies and Research Findings

Recent literature highlights the diverse applications of this compound:

Case Study 1: Antibacterial Studies

A comparative study demonstrated that bromination enhances antibacterial efficacy against Bacillus cereus through molecular docking studies that indicated favorable interactions with DNA gyrase .

Case Study 2: Anticancer Activity

A study reported that derivatives of naphthyridines exhibited cytotoxicity against human cancer cell lines and suggested that structural modifications could lead to improved selectivity and potency against specific targets .

Mécanisme D'action

The mechanism of action of 4-Bromo-1,5-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The bromine atom can enhance the compound’s binding affinity and specificity for its target, influencing its pharmacokinetic and pharmacodynamic properties.

Comparaison Avec Des Composés Similaires

1,5-Naphthyridine: The parent compound without the bromine substitution.

4-Chloro-1,5-naphthyridine: A similar compound with a chlorine atom instead of bromine.

4-Fluoro-1,5-naphthyridine: A fluorine-substituted analog.

Uniqueness: 4-Bromo-1,5-naphthyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.

Activité Biologique

4-Bromo-1,5-naphthyridine is a heterocyclic compound characterized by its fused naphthyridine structure and the presence of a bromine atom at the 4-position. This unique structure contributes to its diverse biological activities and applications in medicinal chemistry. Research has shown that this compound exhibits a range of biological properties, including antibacterial, antiparasitic, antiviral, and anticancer activities.

This compound's chemical structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. The bromine atom enhances its reactivity and binding affinity to biological targets, which is crucial for its pharmacological effects.

The mechanism of action typically involves interaction with specific molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic outcomes. For instance, its role in inhibiting certain enzymes can lead to the disruption of cancer cell proliferation or the inhibition of pathogenic microorganisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, demonstrating significant cytotoxicity. For example:

- Cell Lines Tested :

- HeLa (cervical cancer)

- HL-60 (human leukemia)

- A549 (lung cancer)

In vitro studies reported IC50 values indicating substantial potency against these cell lines, suggesting its potential as a lead compound in anticancer drug development .

Antibacterial and Antiparasitic Activity

This compound has also been evaluated for its antibacterial properties. It exhibits notable activity against both Gram-positive and Gram-negative bacteria. In particular:

- Activity Against Pathogens :

- Effective against Staphylococcus aureus and Escherichia coli.

Furthermore, it shows promising antiparasitic activity against Plasmodium falciparum, the causative agent of malaria, indicating its potential in treating parasitic infections .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, reducing pro-inflammatory cytokines in various models .

Research Findings

Recent literature reviews have compiled data on the synthesis and biological activities of naphthyridine derivatives, including this compound. Key findings include:

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on human cancer cells using MTS assays. The results indicated significant cell death at concentrations as low as 10 µM.

- Antimicrobial Testing : Another research evaluated the antibacterial activity through disc diffusion methods against various bacterial strains, confirming the compound's effectiveness compared to standard antibiotics.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes in xenograft models, supporting its potential as an effective anticancer agent.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-1,5-naphthyridine, and how do reaction conditions influence yield?

The most common method involves treating 1,5-naphthyridin-4(1H)-one with phosphoryl bromide (POBr₃) under controlled heating. For example, 7-bromo-1,5-naphthyridin-4(1H)-one reacts with POBr₃ at 140°C for 4 hours to yield 4,7-dibromo-1,5-naphthyridine (70% yield). Reaction temperature, duration, and stoichiometry critically affect product purity and yield, as lower temperatures or shorter durations may result in incomplete bromination .

Q. How can researchers characterize the regioselectivity of bromination in 1,5-naphthyridine derivatives?

Regioselectivity is influenced by substituents and reaction conditions. For instance, bromination of unsubstituted 1,5-naphthyridine may yield mixtures of mono- and di-brominated products (e.g., 3-bromo and 3,7-dibromo derivatives), which can be separated chromatographically. Nuclear magnetic resonance (NMR) and mass spectrometry are essential for structural confirmation, as seen in dichloro-1,5-naphthyridine studies where distinct AB coupling systems resolved positional isomers .

Q. What safety precautions are necessary when handling this compound in the lab?

While specific safety data for this compound are limited, analogous halogenated naphthyridines require strict precautions: use fume hoods to avoid inhalation of toxic fumes, wear nitrile gloves to prevent skin contact, and store in sealed containers under inert atmospheres. Combustion may release hazardous gases like hydrogen bromide .

Advanced Research Questions

Q. How can cross-coupling reactions expand the functionalization of this compound?

this compound serves as a versatile intermediate in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, amination via palladium catalysis replaces the bromine with amine groups (e.g., 4-chloro-1,5-naphthyridine reacts with hydrazine to yield 4-hydrazino derivatives in 51% yield). The bromine atom’s leaving-group aptitude and steric accessibility are critical for reaction efficiency .

Q. What strategies resolve contradictions in reported bromination yields for 1,5-naphthyridine derivatives?

Discrepancies in yields (e.g., 27% vs. 75% for mono-brominated products) often stem from substrate purity, solvent choice, or halogenation agents. Systematic optimization using Design of Experiments (DoE) can identify critical variables. For instance, substituting PCl₅ with POCl₃ in chlorination reactions improved yields from 14% to 70% in analogous systems .

Q. How do electronic and steric effects influence substitution reactions in halogenated 1,5-naphthyridines?

Electron-withdrawing groups (e.g., nitro or trifluoromethyl) activate the C-Br bond for nucleophilic substitution. For example, 3-bromo-8-(p-hydroxyanilino)-1,5-naphthyridine undergoes Mannich alkylation at the para position due to electron-rich aromatic rings, yielding 3-bromo-8-[4-hydroxy-3,5-bis(4-methylpiperazin-1-yl)amino]-1,5-naphthyridine (50% yield). Steric hindrance near the bromine atom can suppress reactivity .

Q. What role does this compound play in developing bioactive molecules?

Halogenated naphthyridines are key intermediates in antimalarial and herbicide research. For example, 2-chloro-7-[p-(2-carboxyethoxy)phenoxy]-1,5-naphthyridine exhibits herbicidal activity. Bromine’s electronegativity enhances binding to biological targets, as seen in TGF-β inhibitors where 1,5-naphthyridine scaffolds improve selectivity .

Methodological Notes

- Data Interpretation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve positional isomers in brominated products .

- Reaction Optimization : Employ kinetic studies to differentiate between competing pathways (e.g., bromination vs. oxidation) in complex reactions .

- Safety Protocols : Refer to SDS guidelines for halogenated heterocycles, emphasizing waste disposal protocols for brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.